2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Catalog No.
S704269
CAS No.
6713-54-8
M.F
C6H4N4O4
M. Wt
196.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

CAS Number

6713-54-8

Product Name

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

IUPAC Name

1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C6H4N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h(H2,7,10,12,13)(H2,8,9,11,14)

InChI Key

ZEKJTVBUDUYZOU-UHFFFAOYSA-N

SMILES

C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O

Canonical SMILES

C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O

Synthesis and Characterization:

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, also known as homouric acid, is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the condensation of uric acid with various reagents like urea, thiourea, or guanidine. PubChem, National Institutes of Health: )

Characterization of homouric acid typically involves techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and purity. ChemicalBook:

Potential Biological Activities:

Several studies have investigated the potential biological activities of homouric acid, although conclusive evidence for its efficacy in specific applications is still limited. Some reported activities include:

  • Antioxidant properties: Studies suggest homouric acid might possess free radical scavenging activity, potentially offering protection against oxidative stress.
  • Antimicrobial activity: Some studies have reported antibacterial and antifungal activity of homouric acid against various microorganisms. However, further research is needed to confirm these findings and understand the underlying mechanisms.
  • Enzyme inhibition: Homouric acid has been shown to inhibit certain enzymes, such as xanthine oxidase, which is involved in purine metabolism. This potential inhibitory activity requires further investigation to understand its implications.

Other Research Applications:

Beyond its potential biological activities, homouric acid may also find applications in other scientific fields, such as:

  • Material science: Homouric acid's structure and properties might be of interest for developing new materials with specific functionalities.
  • Environmental science: The potential interaction of homouric acid with environmental contaminants or its biodegradability could be relevant for environmental research.

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is a heterocyclic compound characterized by its unique structural features, including a pyrimidine ring fused with another pyrimidine framework. Its molecular formula is C6_6H4_4N4_4O4_4, and it possesses four hydroxyl groups at the 2, 4, 6, and 8 positions of the pyrimidine structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

There is no known specific biological function for 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine itself.

Homouric acid is generally considered a low-hazard compound. However, safety data sheets recommend standard laboratory safety practices when handling it due to potential mild irritation [].

The chemical reactivity of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine primarily involves nucleophilic substitutions and modifications of the hydroxyl groups. For instance, it can be converted into various derivatives through controlled reactions with electrophiles such as tosyl chloride or through azidation processes. The reactions often require specific conditions to achieve desired regioselectivity and yield .

Research indicates that 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine exhibits notable biological activities. It has been studied for its potential as an antithrombotic agent and as a precursor in synthesizing pharmacologically active compounds. Its derivatives have shown promise in inhibiting certain enzymes and modulating biological pathways relevant to various diseases .

The synthesis of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine can be achieved through several methods:

  • From 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: This method involves a series of reactions leading to the formation of the tetrahydroxy compound .
  • Controlled stepwise conversion: Starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, sequential nucleophilic substitutions can be performed to introduce hydroxyl groups selectively .
  • Microwave-assisted synthesis: This modern approach enhances reaction rates and yields by applying microwave irradiation during the synthesis process .

The applications of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular conditions.
  • Research: Its unique structure makes it a valuable compound for studying nucleobase interactions and enzyme inhibition mechanisms.

Studies on the interactions of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine with biological macromolecules have revealed its potential as a ligand for specific proteins and enzymes. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties. Additionally, research into its binding affinities has provided insights into how modifications to its structure can enhance or diminish activity against various biological targets .

Several compounds share structural similarities with 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DipyridamoleContains two pyrimidine ringsKnown for antiplatelet activity
2-AminopyrimidineSimple pyrimidine structureExhibits different reactivity patterns
2-Azidopyrimido[5,4-d]pyrimidineContains azide functional groupsPotential use in energetic materials
2-Methyl-4-hydroxy-pyrimido[5,4-d]pyrimidineMethylated derivativeAltered biological activity due to methylation

The uniqueness of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine lies in its specific hydroxyl group placement and the resultant chemical properties that facilitate its role as a precursor in drug synthesis and biological applications.

XLogP3

-2

Other CAS

6713-54-8

Wikipedia

2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Dates

Last modified: 08-15-2023

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